molecular formula C21H17ClN2O2S B6516209 1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689754-72-1

1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516209
CAS No.: 689754-72-1
M. Wt: 396.9 g/mol
InChI Key: QLFSLUALKLAREF-UHFFFAOYSA-N
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Description

This compound is a substituted thieno[2,3-d]pyrimidine-2,4-dione derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 1-[(4-chlorophenyl)methyl] group at position 1.
  • 5,6-dimethyl substitutions on the thiophene ring.
  • A 3-phenyl substituent on the pyrimidine moiety.

The synthesis of such derivatives typically involves multi-step protocols, including cyclocondensation of oxazine-dione precursors with aromatic aldehydes and amines under basic conditions, yielding moderate to high purity products (46–86%) .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c1-13-14(2)27-20-18(13)19(25)24(17-6-4-3-5-7-17)21(26)23(20)12-15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFSLUALKLAREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a member of the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Research has indicated that thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of specific kinases involved in cancer signaling pathways. For example, a related compound demonstrated inhibitory effects on mitogen-activated protein kinase (MAPK) pathways .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that thieno[2,3-d]pyrimidines can exhibit antibacterial activity against various pathogens. A study highlighted the synthesis of derivatives that showed promising results against strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
  • Urease Inhibition : Urease inhibitors derived from this compound class have potential applications in treating urinary tract infections and managing kidney stones .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like the 4-chlorophenyl group) enhances biological activity by increasing electron deficiency at critical sites for interaction with biological targets .
  • Dimethyl Substitution : The dimethyl groups at positions 5 and 6 are essential for maintaining the structural integrity and enhancing the lipophilicity of the compounds, which is beneficial for cellular uptake .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerKinase inhibition, apoptosis induction ,
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE and urease inhibition

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a thieno[2,3-d]pyrimidine derivative in vitro against various cancer cell lines. Results indicated that the compound exhibited a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing a series of thieno[2,3-d]pyrimidine derivatives to assess their antibacterial properties. The most potent derivative showed significant activity against E. coli with an MIC value of 32 µg/mL. This study highlighted the structural modifications that enhanced activity against resistant strains.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a thieno[2,3-d]pyrimidine core. Its molecular formula is C20H20ClN3O2SC_{20}H_{20}ClN_3O_2S, with a molecular weight of approximately 393.9 g/mol. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant inhibitory effects on cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7 by triggering mitochondrial pathways and caspase activation .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial activities. Some studies report that these compounds exhibit effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cellular membranes in microbial cells .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various models. It may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are implicated in inflammatory diseases. This property makes it a candidate for further research in treating conditions such as arthritis and other inflammatory disorders .

Case Study 1: Anticancer Activity

In a study published in 2020, various thieno[2,3-d]pyrimidine derivatives were synthesized and tested against cancer cell lines. The most potent compound demonstrated an IC50 value of 5 µM against HCT-116 cells. The study concluded that structural modifications significantly enhance anticancer activity .

Case Study 2: Antimicrobial Testing

A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. One derivative showed remarkable activity with an MIC of 8 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents from this compound class .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The biological activity of pyrimidine-2,4-dione derivatives is highly dependent on the heterocyclic core and substituent positioning:

Compound Name / Core Structure Key Features Biological Activity (pIC50 or IC50) Reference
Thieno[2,3-d]pyrimidine-2,4-dione (Target) 5,6-dimethyl, 3-phenyl, 1-(4-chlorobenzyl) Not explicitly reported
Pyrido[2,3-d]pyrimidine-2,4-dione (PR-2) Phenyl ring replaced with pyridine Mean pIC50: ~7.5 μM
Thieno[2,3-d]pyrimidine-2,4-dione (PR-3) Thiophene core (similar to target compound) Mean pIC50: ~7.8 μM
Furo[2,3-d]pyrimidine-2,4-dione (PR-4) Furan-instead of thiophene pIC50 > 8.5 μM
Thiazolo[5,4-d]pyrimidine-4,6-dione (PR-5) Thiazole substitution Highest mean pIC50 (~9.0 μM)
  • Key Insight : Thiophene-containing cores (PR-3) exhibit moderate activity compared to thiazole (PR-5) or furan (PR-4) analogs, likely due to electronic and steric effects. Pyridine substitution (PR-2) reduces potency compared to thiophene .

Substituent-Driven Activity

  • Chlorophenyl vs. Other Aromatic Groups: The 4-chlorophenylmethyl group in the target compound may enhance lipophilicity (logP ~5.8) and membrane permeability compared to non-halogenated analogs (e.g., 3-methylphenyl derivatives, logP ~4.5) . In contrast, 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione (logP: 5.2) shows reduced activity against TRPA1 channels compared to chlorinated analogs, highlighting the importance of halogen placement .
  • Dimethyl Substitution (5,6-position): 5,6-dimethyl groups in thieno[2,3-d]pyrimidines improve metabolic stability by shielding reactive sites, as seen in analogs with similar substitutions . Non-methylated analogs (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) exhibit antibacterial and antitumor activities but lack the fused thiophene ring’s planar rigidity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3-(4-Chlorophenyl)-cyclopenta-thieno[2,3-d]pyrimidine 5,6-Diamino-1-(4-chlorophenyl)-pyrimidine-2,4-dione
Molecular Weight 443.35 g/mol 443.35 g/mol 252.66 g/mol
logP ~5.8 5.8 1.2 (predicted)
Hydrogen Bond Acceptors 4 4 6
Polar Surface Area 31.4 Ų 31.4 Ų 98.7 Ų

Preparation Methods

Alkylation with 4-Chlorobenzyl Halides

The thienopyrimidine intermediate is treated with 4-chlorobenzyl chloride/bromide in the presence of a base (e.g., K2CO3 or NaH) in polar aprotic solvents (DMF, acetonitrile).

  • Reaction Time : 12–24 hours at 60–80°C.

  • Yield : 65–80% after purification.

Example Protocol :

  • Dissolve 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione (1 equiv) in DMF.

  • Add K2CO3 (2 equiv) and 4-chlorobenzyl bromide (1.2 equiv).

  • Stir at 70°C for 18 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Substituent Optimization at C3 and C5/C6

C3 Aryl Group Introduction

The phenyl group at C3 is incorporated during cyclization using phenyl isocyanate or via post-cyclization Suzuki coupling. Direct cyclization with phenyl isocyanate ensures higher regioselectivity.

Methyl Group Installation at C5/C6

Methyl groups are introduced early in the synthesis via:

  • Starting material selection : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Friedel-Crafts alkylation : Post-cyclization methylation using methyl iodide and AlCl3.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • 1H/13C NMR : Peaks corresponding to the (4-chlorophenyl)methyl group (δ 4.8–5.2 ppm for CH2), aromatic protons (δ 7.2–7.8 ppm), and methyl groups (δ 2.2–2.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 396.89 (M+H)+.

  • HPLC : Purity >95% with C18 column (acetonitrile/water gradient).

Challenges and Yield Optimization

Competing Side Reactions

  • N3 vs. N1 alkylation : Controlled stoichiometry and temperature minimize bis-alkylation.

  • Oxidation of thiophene : Use of inert atmospheres (N2/Ar) prevents sulfur oxidation.

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
DMFK2CO37897
AcetoneCs2CO36592
DMSODBU7095

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of thioureido intermediates under microwaves (300 W, 120°C) achieves 85% yield in 15 minutes.

One-Pot Methodologies

Sequential cyclization-alkylation in a single pot improves efficiency:

  • Cyclize with phenyl isocyanate.

  • Directly add 4-chlorobenzyl bromide and base.
    Yield : 72% with 94% purity.

Industrial-Scale Considerations

  • Cost-effective reagents : Substituting NaOEt with NaOH reduces expenses without compromising yield.

  • Continuous flow systems : Enhance reproducibility for large batches (>1 kg) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of thieno[2,3-d]pyrimidine precursors. Key steps include:

  • Core Formation : Cyclization of methyl 3-aminothiophene-2-carboxylate with urea under reflux in ethanol .
  • Substituent Introduction : Alkylation with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C .
  • Crystallization : Ethanol or acetonitrile is used for recrystallization to achieve >95% purity .
    • Critical Parameters :
  • Temperature control during alkylation to avoid side reactions.
  • Solvent polarity impacts reaction kinetics and product solubility .

Q. How can structural integrity be confirmed, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray Crystallography : Resolves spatial arrangement, dihedral angles between aromatic rings, and hydrogen bonding .
  • NMR Spectroscopy :
  • ¹H NMR: Peaks at δ 2.3–2.5 ppm confirm methyl groups; δ 4.2–4.5 ppm indicates benzyl protons .
  • ¹³C NMR: Carbonyl signals (C=O) appear at ~165–170 ppm .
  • HPLC-MS : Validates purity (>98%) and molecular ion ([M+H]⁺) .

Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC₅₀ calculations .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC range: 2–32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl groups) influence bioactivity and binding affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
Substituent PositionModificationImpact on Activity
4-ChlorophenylElectron-withdrawingEnhances enzyme inhibition (e.g., kinase targets)
5,6-DimethylSteric hindranceReduces off-target interactions but may lower solubility
3-PhenylHydrophobicImproves membrane permeability
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to ATP-binding pockets .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate protocols with controlled variables (solvent, catalyst). For example:
  • Pd-catalyzed reactions require inert atmospheres to prevent oxidation .
  • Reflux in acetonitrile vs. ethanol may alter yields by 15–20% due to solvent polarity .
  • DoE (Design of Experiments) : Optimize parameters (temperature, pH) using response surface methodology .

Q. How can computational methods predict physicochemical properties and pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction :
  • LogP : ~3.2 (Schrödinger QikProp) suggests moderate lipophilicity .
  • BBB Permeability : Predicted CNS activity due to molecular weight (<500 Da) and low PSA (<90 Ų) .
  • MD Simulations : Assess stability in lipid bilayers (e.g., GROMACS) to model bioavailability .

Q. What in vivo models are suitable for validating its therapeutic efficacy and toxicity?

  • Methodological Answer :

  • Rodent Models :
  • Pharmacokinetics : IV/PO administration with LC-MS/MS plasma analysis (t₁/₂ = 4–6 hrs) .
  • Toxicity : Acute toxicity testing (OECD 423) to determine LD₅₀ and organ-specific effects .
  • Xenograft Models : Tumor volume reduction in immunodeficient mice (e.g., HT-29 colon cancer) .

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